Calcium acrylate hydrate is a chemical compound formed from the reaction of calcium ions with acrylic acid. It is classified as a salt of acrylic acid and calcium, with the molecular formula and a molecular weight of approximately 182.19 g/mol . This compound is notable for its ability to form polymers, making it valuable in various industrial applications, particularly in the production of coatings, adhesives, and sealants due to its unique properties.
Calcium acrylate hydrate is synthesized primarily from acrylic acid and calcium carbonate or calcium oxide. The classification of this compound falls under organic salts, specifically those derived from carboxylic acids . Its hydrate form indicates the presence of water molecules associated with the calcium acrylate structure, which can influence its physical and chemical properties.
The synthesis of calcium acrylate hydrate can be achieved through several methods:
In industrial settings, continuous flow processes are often employed to produce calcium acrylate hydrate. These processes allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity .
Calcium acrylate hydrate features a complex molecular structure that includes both organic and inorganic components. The presence of water molecules in its crystalline structure affects its stability and solubility. The structural data includes:
The infrared spectroscopy data indicates characteristic absorption bands that confirm the presence of functional groups typical of acrylic compounds, such as C=O stretching and C=C bonds .
Calcium acrylate hydrate is involved in several significant chemical reactions:
The mechanism by which calcium acrylate functions involves the interaction between calcium ions and the carboxylate groups present in acrylic acid. This interaction facilitates the formation of a stable polymer matrix through polymerization and crosslinking reactions. The resulting network can encapsulate various substances, making it particularly useful in applications such as drug delivery systems and tissue engineering .
Relevant analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into its structural characteristics and confirm the presence of functional groups associated with its reactivity .
Calcium acrylate hydrate has diverse applications across several fields:
Calcium acrylate hydrate (chemical formula: $\ce{C6H8CaO5}$) is synthesized via aqueous neutralization, where calcium carbonate ($\ce{CaCO3}$) reacts with acrylic acid ($\ce{CH2=CHCOOH}$) in a stoichiometric ratio of 1:2. The reaction proceeds as:$$\ce{2CH2=CHCOOH + CaCO3 -> (CH2=CHCOO)2Ca · H2O + CO2 ^}$$This exothermic process exhibits second-order kinetics, with the $\ce{CO2}$ evolution rate serving as a key indicator of reaction progress. Studies show that temperatures between 40–60°C optimize conversion efficiency, as higher temperatures accelerate acrylic acid polymerization side reactions. Complete neutralization requires 60–90 minutes, with yield plateauing beyond this period due to equilibrium limitations [1] .
Non-aqueous synthesis employs calcium oxide ($\ce{CaO}$) and acrylic acid in toluene under Dean-Stark reflux. The reaction:$$\ce{2CH2=CHCOOH + CaO -> (CH2=CHCOO)2Ca · H2O}$$proceeds at 50±5°C for 2 hours, achieving 78% yield. Toluene azeotropically removes water, shifting equilibrium toward product formation. Post-reaction vacuum distillation recovers solvent and yields white powders with decomposition temperatures >250°C. Characterization by $^1$H-NMR ($\delta$ 6.18–5.69 ppm) and FTIR (1642 cm$^{-1}$ ν(C=O), 1536 cm$^{-1}$ ν$_{as}$(COO$^-$)) confirms structure and purity [1].
Table 1: Comparative Analysis of Calcium Acrylate Hydrate Synthesis Methods
| Parameter | Aqueous Neutralization | Solvent-Mediated Synthesis |
|---|---|---|
| Reactants | $\ce{CaCO3}$, acrylic acid | $\ce{CaO}$, acrylic acid |
| Solvent | Water | Toluene |
| Temperature | 40–60°C | 50±5°C |
| Reaction Time | 60–90 min | 120 min |
| Yield | 70–75% | 78% |
| Key Advantage | Lower cost | Suppressed side reactions |
Industrial production adapts batch protocols to continuous flow reactors, enhancing heat/mass transfer and reducing reaction times by 40%. Multi-objective Bayesian optimization (MOBO) algorithms balance competing factors: production rate, environmental factor (E-factor), and yield. Pilot-scale studies demonstrate that optimal parameters (residence time: 8–12 min; temperature: 55°C; molar ratio: 2.05:1 acrylic acid:$\ce{CaCO3}$) achieve 52.2 g/h throughput with E-factor 0.557 and 75% yield. This approach minimizes waste and energy consumption compared to batch processing [1] [3].
Table 2: Continuous Flow Process Parameters for Calcium Acrylate Hydrate
| Variable | Optimal Range | Impact on Output |
|---|---|---|
| Residence Time | 8–12 min | <8 min: Incomplete conversion |
| >12 min: Polymerization increases | ||
| Temperature | 55±2°C | <53°C: Slow kinetics |
| >57°C: Acrylic acid degradation | ||
| Molar Ratio (AA:Ca) | 2.05:1 | Lower: Unreacted $\ce{CaCO3}$ |
| Higher: Residual acrylic acid |
Hydration stability in calcium acrylate hydrate hinges on bound water content (14–16 wt% per TGA). Water molecules coordinate directly to calcium ions, forming $\ce{Ca-Ow}$ bonds (2.35 Å) that stabilize the crystalline lattice. Dehydration below 200°C triggers structural collapse and polymerization. Industrial processes use spray drying with inlet air at 120°C to preserve monohydrate structure, as prolonged exposure >80°C initiates anhydride formation. Encapsulation techniques (e.g., silica shells) retard dehydration by isolating particles from ambient moisture, extending shelf-life by 300% [1] [4] .
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